molecular formula C21H27N3O3S B8490871 4-[2-(2-Hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide

4-[2-(2-Hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide

Cat. No. B8490871
M. Wt: 401.5 g/mol
InChI Key: OEAQVFUHXWXHKP-UHFFFAOYSA-N
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Description

4-[2-(2-Hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(2-Hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[2-(2-Hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H27N3O3S/c25-15-17-27-16-14-23-10-12-24(13-11-23)21(26)22-19-8-4-5-9-20(19)28-18-6-2-1-3-7-18/h1-9,25H,10-17H2,(H,22,26)

InChI Key

OEAQVFUHXWXHKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The reaction was carried out without isolation of intermediates in a one pot synthesis. Toluene (30 ml) and phosgene solution (20% in xylene, 9.1 ml, 17.16 mmol) were charged into a reaction flask. The mixture was cooled to −50° C. A mixture of 2-phenylsulfanylphenylamine (3 g, 14.9 mmol), triethylamine (2.4 ml, 17.1 mmol) and toluene (5 ml) was charged into the reaction flask at −50° C. during 5 min. The mixture was allowed to reach room temperature and it was stirred at room temperature for 1.5 h. Then the reaction mixture was added to another reaction flask at −10-0° C., containing the cooled mixture of 1-[2-(hydroxyethoxy)-ethyl]-piperazine, triethylamine (2.7 ml) and toluene (20 ml). The reaction mixture was stirred at room temperature for 1.5 h. Precipitated triethylamine hydrochloride was filtered off. The resulting toluene solution was washed twice with saturated NaCl-water (10 ml), dried with K2CO3 and evaporated in vacuo. The yield of 4-[2-(2-hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide was 4.76 g.
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3 g
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2.4 mL
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20 mL
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2.7 mL
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9.1 mL
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30 mL
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